Ile-Ser
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-3-5(2)7(10)8(13)11-6(4-12)9(14)15/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t5-,6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVKGYNQQAUNRN-ACZMJKKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427404 | |
| Record name | CHEBI:74078 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6403-14-1 | |
| Record name | CHEBI:74078 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Derivatization of Ile Ser
Chemoenzymatic Synthesis Approaches for Ile-Ser and Its Analogs
Chemoenzymatic synthesis offers an environmentally benign and highly selective route for peptide bond formation, leveraging the catalytic power of enzymes. This approach can be particularly advantageous for dipeptide synthesis, minimizing side reactions and racemization often encountered in purely chemical methods. mdpi.com The synthesis of dipeptides using enzymes typically involves the reverse reaction of peptide hydrolysis, catalyzed by proteases or esterases. mdpi.com These enzymatic reactions can be controlled thermodynamically or kinetically. mdpi.com
Various enzymes, including serine and cysteine proteases, have been explored for their ability to catalyze peptide synthesis. mdpi.comgoogle.com Thermolysin, a thermostable metalloprotease, is known to cleave peptide bonds involving hydrophobic amino acids like isoleucine, and while serine is generally susceptible to a minor extent, the rate of cleavage can be enhanced by the presence of a hydrophobic amino acid in the donor position. ubc.ca This suggests potential for thermolysin in catalyzing the formation of peptide bonds involving isoleucine. Another enzyme, TabS from Pseudomonas syringae, has demonstrated the ability to synthesize various functional peptides, including Leu-Ser, indicating the feasibility of enzymatic synthesis for dipeptides containing serine and a hydrophobic amino acid. nih.gov While direct enzymatic synthesis of this compound is not explicitly detailed in the provided snippets, the successful enzymatic synthesis of related dipeptides like Leu-Ser using specific enzymes highlights the potential of chemoenzymatic routes for this compound and its analogs. nih.gov
Enzymatic synthesis typically involves the selection of a suitable proteolytic enzyme and optimizing conditions to favor peptide bond formation over hydrolysis. ubc.ca This often requires careful control of parameters such as substrate concentration, solvent composition, buffer concentration, enzyme concentration, pH, and temperature. ubc.ca
Solid-Phase Peptide Synthesis (SPPS) Optimization for this compound Incorporation
Solid-Phase Peptide Synthesis (SPPS), introduced by Merrifield, is a widely adopted method for synthesizing peptides due to its iterative nature, ease of automation, and simplified purification steps compared to solution-phase synthesis. abclonal.co.krmdpi.com20.210.105mdpi.com In SPPS, the peptide chain is assembled stepwise while anchored to an insoluble solid support. 20.210.105mdpi.com The incorporation of this compound into a growing peptide chain using SPPS requires careful consideration due to the potential for synthetic challenges associated with these amino acids.
Fmoc/tBu and Boc/Bzl Strategies in this compound Solid-Phase Synthesis
Two primary strategies dominate SPPS: the Fmoc/tBu strategy and the Boc/Bzl strategy. iris-biotech.deajol.infowikipedia.org20.210.105 These strategies employ orthogonal protecting group schemes that allow for the selective deprotection of the N-terminus at each coupling step while maintaining the protection of amino acid side chains until the final cleavage from the resin.
In the Fmoc/tBu strategy , the α-amino group of each incoming amino acid is protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is labile to mild bases, typically piperidine. iris-biotech.dewikipedia.org Side-chain functional groups, such as the hydroxyl group of serine, are protected with tert-butyl (tBu) or related groups that are acid-labile. iris-biotech.dethermofisher.com Isoleucine typically does not require side-chain protection. thermofisher.com The peptide is generally cleaved from the resin and side-chain protecting groups are removed simultaneously using a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavengers. iris-biotech.dethermofisher.comrsc.org Fmoc-Ile-OH and Fmoc-Ser(tBu)-OH are common building blocks in this strategy. thermofisher.commedchemexpress.com Specialized pseudoproline dipeptides, such as Fmoc-Ile-Ser[Psi(Me,Me)Pro]-OH, are particularly effective in Fmoc SPPS for sequences containing the this compound motif, helping to overcome aggregation issues. sigmaaldrich.comsigmaaldrich.commedchemexpress.com
The Boc/Bzl strategy utilizes the tert-butyloxycarbonyl (Boc) group for α-amino protection, which is removed by treatment with acid, typically TFA. ajol.inforesearchgate.net20.210.105 Side-chain protecting groups, such as benzyl (B1604629) (Bzl) for serine, are acid-labile but require stronger acidic conditions (e.g., HF or TFMSA) for cleavage, usually at the end of the synthesis. ajol.infonih.gov20.210.105 Boc-Ile-OH and Boc-Ser(Bn)-OH are examples of protected amino acids used in this approach. ajol.info While less common than Fmoc for routine synthesis, the Boc strategy has been applied to peptides containing Ile and Ser residues. ajol.infonih.gov
Challenges and Solutions in SPPS for this compound-Containing Sequences
Peptide sequences containing hydrophobic amino acids like isoleucine, as well as those with residues capable of forming intra-chain hydrogen bonds like serine, can be challenging to synthesize using SPPS due to their propensity for aggregation. sigmaaldrich.comrsc.orgsigmaaldrich.comnih.gov Aggregation can hinder the access of reagents to the growing peptide chain, leading to incomplete deprotection and coupling reactions, resulting in lower yields and purities. sigmaaldrich.comrsc.org
Specific challenges when incorporating this compound or synthesizing this compound-containing peptides via SPPS include:
Aggregation: The hydrophobic nature of isoleucine and the potential for hydrogen bonding involving serine can lead to the formation of secondary structures and aggregation on the solid support. sigmaaldrich.comrsc.orgsigmaaldrich.com
Steric Hindrance: Isoleucine is a β-branched amino acid, which can introduce steric hindrance during the coupling step, potentially slowing down the reaction or leading to incomplete coupling. rsc.org
Side Reactions of Serine: The hydroxyl group of serine needs to be adequately protected to prevent unwanted side reactions like O-acylation during coupling steps, especially in methods without side-chain protection. acs.org
Several strategies have been developed to mitigate these challenges:
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides, where serine is temporarily protected as a proline-like oxazolidine, disrupts the peptide backbone structure, reducing aggregation and improving coupling efficiency. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Fmoc-Ile-Ser[Psi(Me,Me)Pro]-OH is a specific example used for the this compound motif. sigmaaldrich.comsigmaaldrich.commedchemexpress.com
Optimized Resins: The choice of solid support can significantly impact synthesis efficiency. Resins with improved swelling properties and reduced hydrophobicity, such as DEG-crosslinked polystyrene resins, can help overcome aggregation issues, particularly for challenging sequences containing hydrophobic and beta-branched amino acids like isoleucine. rsc.orgsigmaaldrich.comrsc.org
Modified Synthesis Protocols: Adjustments to coupling reagents, reaction times, temperatures (e.g., microwave assistance), and solvent systems can improve efficiency. acs.orgabclonal.co.kr Using appropriate coupling reagents is crucial for efficient amide bond formation, especially with sterically hindered residues. mdpi.com
Protecting Group Selection: Careful selection of side-chain protecting groups for serine is essential to prevent unwanted side reactions during synthesis and ensure efficient deprotection at the end. iris-biotech.dethermofisher.comajol.info
Solution-Phase Peptide Synthesis (LPPS) Routes for this compound and Oligopeptides
Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase peptide synthesis, is an alternative to SPPS, particularly useful for the synthesis of shorter peptides and for large-scale production. abclonal.co.krrsc.orgbachem.comgoogle.com In LPPS, the peptide chain is elongated in a homogeneous solution, offering different advantages and challenges compared to SPPS. abclonal.co.krrsc.org Modern LPPS often utilizes soluble tags attached to the peptide to facilitate purification after each step, bridging the gap between classical solution synthesis and SPPS. abclonal.co.krbachem.com
Fragment Condensation and Stepwise Elongation Techniques for this compound
LPPS can employ both stepwise elongation and fragment condensation techniques for the synthesis of this compound and peptides containing this dipeptide.
Stepwise elongation in LPPS involves the sequential addition of protected amino acids to the growing peptide chain in solution. bachem.comekb.eg After each coupling step, the product is typically isolated and purified before the next amino acid is added. This requires efficient methods for separating the peptide product from excess reagents and by-products, often utilizing precipitation, filtration, or extraction. bachem.com Soluble tags can be attached to the peptide to aid in this separation process. abclonal.co.krbachem.com
Fragment condensation involves synthesizing smaller protected peptide fragments separately and then coupling these fragments in solution to form the final larger peptide. chemimpex.comsigmaaldrich.comekb.eggoogle.com This approach can be advantageous for synthesizing longer peptides, as it may reduce the number of repetitive coupling and deprotection steps compared to stepwise elongation of the entire sequence. mdpi.com For synthesizing a peptide containing the this compound sequence, one could synthesize this compound as a dipeptide fragment and then couple it to other fragments or individual amino acids. Fragment condensation in solution requires careful selection of protecting groups and coupling conditions to minimize racemization, particularly at the C-terminus of the activated fragment. mdpi.com
LPPS techniques have been applied to the synthesis of peptides containing Ile and Ser residues, sometimes utilizing protected amino acids like Boc-Ser(Bzl)-OH in the process. google.com The efficiency of coupling reactions in LPPS can be influenced by factors such as reactant concentration, coupling reagents, and reaction time. ekb.egresearchgate.net
Protecting Group Strategies and Deprotection Procedures in this compound Synthesis
Similar to SPPS, protecting groups are essential in LPPS to selectively activate and couple amino acids while preventing unwanted reactions of other functional groups. ekb.eg For this compound and related peptides synthesized in solution, the choice of protecting groups depends on the synthesis strategy (stepwise or fragment condensation) and the desired final product.
Common Nα-amino protecting groups used in LPPS include Boc, Fmoc, and Cbz (benzyloxycarbonyl). mdpi.comekb.eg Side-chain protecting groups for serine's hydroxyl function can include benzyl (Bzl) or tert-butyl (tBu). ajol.infogoogle.com Isoleucine typically does not require side-chain protection. thermofisher.com
Protecting group strategies in LPPS are designed to be orthogonal, allowing for the selective removal of the Nα-protecting group at each step of stepwise elongation without affecting the side-chain or C-terminal protecting groups. ekb.eg In fragment condensation, different protecting group schemes may be used for different fragments, requiring specific deprotection steps before the coupling of fragments.
Deprotection procedures in LPPS vary depending on the protecting groups employed. Boc groups are typically removed by treatment with acid, such as TFA or HCl. researchgate.net20.210.105 Fmoc groups are removed by treatment with a base, such as piperidine. iris-biotech.dewikipedia.org Benzyl-based side-chain protecting groups are usually removed by stronger acidic conditions or hydrogenolysis, often as a final deprotection step. ajol.info20.210.105 The selection of deprotection conditions must be carefully optimized to ensure complete removal of protecting groups while minimizing degradation or side reactions of the peptide. thermofisher.comrsc.org
Chemical Ligation Techniques for this compound Fragment Assembly
Chemical ligation techniques are powerful tools for assembling larger peptide sequences from smaller synthetic or recombinant fragments. These methods allow for the formation of a native peptide bond under mild conditions, often without the need for extensive protecting groups.
Native Chemical Ligation (NCL) for this compound-Containing Peptides
Native Chemical Ligation (NCL) is a widely used chemoselective method for joining unprotected peptide segments researchgate.netillinois.eduwikipedia.org. It typically involves the reaction between a peptide segment with a C-terminal α-thioester and another peptide segment with an N-terminal cysteine residue illinois.eduwikipedia.org. This reaction proceeds via a reversible transthioesterification followed by an irreversible S-to-N acyl shift, resulting in a native amide bond at the ligation site illinois.eduwikipedia.org.
While NCL primarily relies on the presence of a cysteine residue at the ligation junction, variants and strategies have been developed to extend its applicability to other amino acids, including serine. However, the efficiency of NCL can be influenced by the amino acid residues at the ligation site. Studies have indicated that ligation to peptides terminated by bulky β-branched amino acids, such as isoleucine (Ile) and valine (Val), can occur more slowly compared to other residues illinois.eduresearchgate.netacs.org. The rate of ligation is also dependent on the nature of the thiol-leaving group of the C-terminal α-thioester, with phenyl α-thioesters generally being more reactive than alkyl thioesters acs.org.
Despite potential challenges with bulky C-terminal residues like isoleucine, NCL remains a crucial technique for assembling complex peptides containing this compound sequences when a cysteine can be strategically placed at the ligation junction or when auxiliary-mediated approaches are employed nih.gov.
Ser/Thr Ligation and Related Chemoselective Coupling Strategies for this compound
Serine/Threonine (Ser/Thr) ligation has emerged as an alternative chemoselective ligation method that does not require a cysteine residue at the ligation site researchgate.netnih.govpnas.org. This technique involves the reaction between a peptide segment with an N-terminal serine or threonine and another segment with a C-terminal salicylaldehyde (B1680747) ester researchgate.netnih.gov. The reaction forms an N,O-benzylidene acetal (B89532) linkage, which can subsequently be cleaved under acidic conditions to yield a native peptide bond researchgate.netnih.gov.
Ser/Thr ligation is particularly relevant for synthesizing peptides that contain serine at the ligation junction, such as in an this compound sequence where serine is the N-terminal residue of one of the fragments to be ligated. This method offers high chemoselectivity and operational simplicity nih.gov. Research has investigated the compatibility of various C-terminal amino acids with N-terminal serine or threonine in Ser/Thr ligation. While most amino acids are suitable, some, like aspartic acid, glutamic acid, and lysine, have shown incompatibility nih.govresearchgate.net. Interestingly, the retarded reaction rates observed with bulky β-branched amino acids (Threonine, Valine, and Isoleucine) at the C-terminus in some ligation methods were not seen under the conditions studied for Ser/Thr ligation with an N-terminal Ser/Thr nih.govresearchgate.net.
Other chemoselective coupling strategies also exist that could potentially be applied to the synthesis of this compound-containing peptides, focusing on selective reactions between specific functional groups present in the peptide fragments ucl.ac.uknih.govchinesechemsoc.org. These methods aim to achieve ligation without disturbing other reactive functionalities within the unprotected peptide chains.
Stereoselective Synthesis and Derivatization of this compound Isomers
The stereochemistry of amino acids is critical for the biological activity and structural integrity of peptides. This compound can exist as different stereoisomers depending on the chirality of the isoleucine and serine residues (L or D). Stereoselective synthesis is essential to obtain the desired isomer.
Synthesis of D-Ile-Ser and Ile-D-Ser Dipeptides
The synthesis of dipeptides containing D-amino acids, such as D-Ile-Ser or Ile-D-Ser, requires specific synthetic approaches to control the stereochemistry at each amino acid residue. While standard solid-phase peptide synthesis (SPPS) typically utilizes L-amino acids, D-amino acids can be incorporated using commercially available Fmoc- or Boc-protected D-amino acid building blocks abclonal.co.kr.
Enzymatic methods have also been explored for the synthesis of dipeptides, including those containing D-amino acids asm.org. Some enzymes, such as the adenylation domains of nonribosomal peptide synthetases, have shown the ability to accept D-amino acids as substrates for dipeptide synthesis asm.org.
Specific synthetic procedures for Boc-L-Ile-L-Ser(OBn)-OMe have been reported, involving coupling of Boc-L-Ile-OH with L-Ser(OBn)-OMe hydrochloride using coupling reagents like DIPEA thieme-connect.com. This demonstrates the general approach for synthesizing protected this compound dipeptides, which can then be extended to the synthesis of D-isomers by substituting the appropriate protected D-amino acids.
| Dipeptide Isomer | Isoleucine Chirality | Serine Chirality |
| L-Ile-L-Ser | L | L |
| D-Ile-L-Ser | D | L |
| L-Ile-D-Ser | L | D |
| D-Ile-D-Ser | D | D |
Introduction of Conformationally Constrained or Unnatural Amino Acid Residues into this compound
The introduction of conformationally constrained or unnatural amino acid residues into peptide sequences, including those containing this compound, is a strategy used to modulate peptide structure, stability, and biological activity cpcscientific.comnih.gov. Conformationally constrained amino acids limit the flexibility of the peptide backbone or side chains, which can preorganize the peptide into a specific conformation favorable for binding or activity nih.govrsc.orgmdpi.com.
The synthesis of peptides containing unnatural amino acids is typically achieved through SPPS using appropriately protected unnatural amino acid building blocks cpcscientific.comabclonal.co.kr. Libraries of unnatural amino acids are available for this purpose cpcscientific.comabclonal.co.krgenscript.com. Research has explored the ribosomal incorporation of unnatural amino acids, although this can be limited by the specificity of the translation machinery researchgate.netplos.orgnih.govnih.gov. Chemical synthesis offers greater flexibility in incorporating a wider variety of unnatural residues.
Regioselective Functionalization of this compound for Probe Development
Regioselective functionalization of peptides involves chemically modifying specific amino acid residues within the sequence while leaving others untouched. This is particularly important for developing peptide-based probes, where a label or reactive group needs to be attached at a defined position without disrupting the peptide's native structure or function nih.govaau.dk.
For an this compound dipeptide or an this compound sequence within a larger peptide, potential sites for regioselective functionalization include the N-terminus, the C-terminus, the hydroxyl group of serine, and the side chain of isoleucine. Strategies for regioselective functionalization often exploit the differential reactivity of amino acid side chains or utilize protecting group strategies during synthesis.
While specific examples of regioselective functionalization solely of the this compound dipeptide for probe development are not extensively detailed in the provided snippets, the principles of regioselective modification of amino acid side chains in peptides are relevant mdpi.comchinesechemsoc.orgresearchgate.net. For instance, the hydroxyl group of serine can be targeted for modification, as demonstrated in studies involving serine-containing peptides plos.org. The aliphatic side chain of isoleucine is generally less reactive than nucleophilic residues like serine, lysine, or cysteine, but it can be a target for C-H functionalization under specific conditions chinesechemsoc.org.
In the context of larger peptides containing this compound, regioselective conjugation to other molecules, such as polymers, has been demonstrated. For example, a laminin-related peptide containing the sequence Tyr-Ile-Gly-Ser-Arg was regioselectively conjugated to chitosan (B1678972) jst.go.jpresearchgate.net. This involved modifying the chitosan and then coupling the peptide, highlighting that functionalization strategies can be applied to peptide fragments containing this compound.
The development of peptide probes often involves conjugating fluorescent dyes, radioisotopes, or other reporter molecules to specific sites nih.govaau.dkbiosynth.com. Achieving regioselectivity in such conjugations is paramount for creating well-defined probes with predictable behavior. This can be accomplished through solid-phase synthesis with orthogonal protecting groups or by employing chemoselective reactions in solution phase that target a single reactive handle introduced at the desired position.
Mechanistic Elucidation of Ile Ser Biological Roles and Intermolecular Interactions
Ile-Ser as an Enzymatic Substrate or Product in Biological Pathways
Dipeptides like this compound can participate in biological pathways as either substrates that are cleaved by enzymes or as products resulting from the breakdown of larger peptides or proteins. The enzymatic processing of this compound is primarily mediated by peptidases and proteases.
Kinetics and Specificity of this compound Hydrolysis by Peptidases and Proteases
The hydrolysis of peptide bonds is a critical process in protein and peptide metabolism, carried out by a diverse group of enzymes known as peptidases and proteases. These enzymes catalyze the cleavage of peptide chains in the presence of water. nih.govbuffalo.edu Peptidases can be broadly classified based on where they act on a peptide chain: endopeptidases hydrolyze internal peptide bonds, while exopeptidases cleave terminal peptide bonds (either from the N-terminus or C-terminus). nih.gov
The specificity of peptidases and proteases is determined by the interaction between the enzyme's active site, which contains catalytic residues, and the amino acid residues of the substrate peptide. nih.govwikipedia.org This interaction occurs within subsites in the enzyme's catalytic site that accommodate specific amino acids of the substrate. nih.gov The nomenclature proposed by Schechter and Berger describes the substrate residues relative to the cleavage site: P1 and P1' are the residues immediately N-terminal and C-terminal to the scissile bond, respectively, with P2, P3, etc., extending towards the N-terminus and P2', P3', etc., extending towards the C-terminus. peakproteins.com
While specific kinetic data (Km, kcat, Vmax) for the hydrolysis of this compound by various peptidases are not extensively detailed in the provided search results, general principles of peptidase specificity can be applied. For instance, serine proteases, a major class of peptidases, utilize a catalytic triad (B1167595) involving a serine residue at the active site. wikipedia.org Their specificity is influenced by the nature of the amino acid at the P1 position of the substrate, with different serine proteases exhibiting preferences for positively charged, hydrophobic, or small aliphatic residues at this position. wikipedia.org
Studies on the specificity of various proteases have shown that the amino acids Isoleucine and Serine can be accommodated at different positions within a cleavage site, influencing hydrolysis efficiency. For example, some peptidases show preferences for non-polar amino acid residues like Isoleucine at the P2 position. nih.gov Similarly, Serine can be found at various positions, including P1' in the cleavage sequences of natural substrates for some proteases, although other amino acids at this position also reflect flexibility. researchgate.netnovoprolabs.com
The efficiency of cleavage can be significantly impacted by the amino acid at the P1' position. While some proteases, like TEV protease, can tolerate a variety of residues at P1' with little impact on cleavage efficiency, others might show reduced efficiency with certain amino acids, including Isoleucine or Serine, depending on the specific enzyme. novoprolabs.com
Influence of Amino Acid Position (P1, P1', etc.) on this compound Cleavage by Enzymes
The position of Isoleucine and Serine within a peptide chain, relative to the scissile bond (P1-P1'), is crucial in determining whether and how efficiently a peptidase will cleave the bond. The enzyme's subsites (S1, S1', S2, S2', etc.) interact with the corresponding amino acid residues (P1, P1', P2, P2', etc.) of the substrate, and these interactions dictate the enzyme's specificity. nih.govpeakproteins.com
If this compound were to be cleaved by a peptidase, the specific enzyme involved would have subsites that accommodate Isoleucine and Serine at the positions flanking the peptide bond being hydrolyzed. For example, if the cleavage occurred after Isoleucine (this compound -> Ile + Ser), Isoleucine would be at the P1 position and Serine at the P1' position. Conversely, if this compound were part of a larger peptide and the cleavage occurred before Isoleucine or after Serine, Ile and Ser would occupy different P or P' positions, influencing the recognition and cleavage by specific enzymes.
Research on various proteases highlights the importance of specific residues at P1 and P1'. For instance, mutations at the P1 position, such as replacing Arginine with Isoleucine in certain furin cleavage sites, can significantly decrease or even abolish cleavage efficiency. d-nb.info Similarly, the nature of the amino acid at the P1' position can influence cleavage, with some residues being well-tolerated while others reduce efficiency. novoprolabs.com The specific sequence context surrounding the this compound dipeptide within a larger polypeptide would thus be a primary determinant of its susceptibility to enzymatic cleavage.
Biosynthesis and Catabolism of this compound in Prokaryotic and Eukaryotic Systems
The biosynthesis of dipeptides can occur through various mechanisms, including direct enzymatic synthesis or as intermediates in the degradation of larger proteins and peptides. The catabolism of dipeptides like this compound primarily involves hydrolysis by dipeptidases, releasing the constituent amino acids, Isoleucine and Serine.
Isoleucine and Serine themselves are synthesized and catabolized through well-defined pathways in both prokaryotic and eukaryotic organisms. Serine, for example, is a non-essential amino acid in humans and can be synthesized from glycine (B1666218) or threonine. nih.gov It is involved in the biosynthesis of other molecules, including purines and pyrimidines. nih.gov Isoleucine is an essential amino acid in humans, meaning it must be obtained from the diet, but it is synthesized in plants and microorganisms. mpg.de Its biosynthesis involves a series of enzymatic steps. Both amino acids are also subject to catabolic pathways that break them down. asm.org
While the search results discuss the biosynthesis and catabolism of individual amino acids and protein synthesis in general in prokaryotes and eukaryotes nih.govasm.orgnih.govnih.govcreative-biostructure.comopentextbc.ca, specific pathways dedicated to the de novo biosynthesis of the this compound dipeptide were not explicitly found. Dipeptides can be formed during the incomplete hydrolysis of proteins by proteases and peptidases in both systems. nih.govvu.edu.au For example, during protein digestion or intracellular protein turnover, larger polypeptides are broken down into smaller peptides and amino acids, and dipeptides like this compound could be generated as transient intermediates.
Catabolism of this compound would likely involve dipeptidases, enzymes that specifically cleave dipeptides into their two constituent amino acids. These dipeptidases are present in various organisms and cellular compartments, facilitating the recycling of amino acids.
Investigation of this compound as a Signaling Molecule or Biological Modulator
Beyond serving as building blocks for proteins or as metabolic intermediates, dipeptides and larger peptides can act as signaling molecules or biological modulators, interacting with specific receptors or influencing cellular pathways.
Receptor Binding and Activation Studies Involving this compound
The ability of a molecule to act as a signaling molecule often involves binding to and activating specific receptors on the cell surface or within the cell. Research into peptide-receptor interactions has identified various peptide sequences that bind to and modulate the activity of a range of receptors. bioscientifica.commdpi.com
While direct evidence of this compound itself binding to and activating a specific receptor was not prominently found in the provided search results, studies on larger peptides and proteins containing Isoleucine and Serine residues have demonstrated the importance of these amino acids in receptor interactions. For instance, Isoleucine and Serine residues within insulin (B600854) have been identified as important for binding affinity to the insulin receptor. nih.govelifesciences.org Similarly, residues including Isoleucine and Serine within other ligands have been implicated in interactions with receptors like the urokinase receptor (uPAR) and G protein-coupled receptors (GPCRs), influencing signaling and cellular responses. pnas.orgnih.govnih.govfrontiersin.org
The specific sequence and conformation of a peptide are critical for its ability to bind to a receptor binding site, which is typically a three-dimensional pocket or surface on the receptor protein. bioscientifica.com The side chains of the amino acids in the peptide interact with specific residues in the receptor binding site through various forces, including hydrogen bonds, ionic interactions, and hydrophobic interactions. Given that this compound is a very short peptide, its potential to bind specifically to a receptor might be more limited compared to larger, more complex peptide ligands, unless it fits precisely into a small, specific binding pocket or acts in concert with other molecules.
Downstream Cellular Pathway Modulation by this compound (e.g., TOR Complex Signaling)
Peptides and amino acids are known to influence various intracellular signaling pathways, including the Target of Rapamycin (TOR) complex signaling pathway. The TOR pathway is a central regulator of cell growth, proliferation, and metabolism, integrating signals related to growth factors, nutrients (including amino acids), and energy status. mdpi.comfrontiersin.orgelifesciences.orgresearchgate.net
Amino acids, particularly branched-chain amino acids like Isoleucine, are known to activate the TOR Complex 1 (TORC1). mdpi.com TORC1 signaling plays a key role in regulating processes such as protein synthesis and cell cycle progression. researchgate.netcore.ac.uk While the search results highlight the role of individual amino acids and the TOR pathway, direct evidence specifically demonstrating the modulation of TOR complex signaling by the this compound dipeptide was not found.
However, it is plausible that this compound could potentially influence TOR signaling indirectly, either by being rapidly hydrolyzed to its constituent amino acids (Isoleucine and Serine), which then exert their known effects on the pathway, or perhaps by having a more direct, albeit uncharacterized, interaction with components of the TOR pathway or its upstream regulators. Studies on other dipeptides and small peptides have indicated that some can be transported into cells and may have bioactivities beyond serving as amino acid sources.
The TOR pathway involves complex interactions between various proteins and is modulated by numerous inputs. mdpi.comfrontiersin.org Further research would be needed to specifically investigate any direct modulatory effects of this compound on the TOR complex or other downstream cellular pathways.
Role of this compound in Immune Response and Stress Adaptation Mechanisms
Individual amino acids, including isoleucine and serine, are known to play significant roles in immune function. Isoleucine is considered essential for humans and many animals and is involved in various physiological functions, including immunity. Research indicates that isoleucine can enhance the immune system by influencing immune organs, cells, and reactive substances. It may also induce the expression of host defense peptides like β-defensins, which regulate innate and adaptive immunity. nih.govresearchgate.net Dietary L-isoleucine has been shown to improve growth and immunity in animal models, potentially by activating Pattern Recognition Receptors (PRRs) signaling pathways. researchgate.net Isoleucine is incorporated into proteins found in immune cells such as lymphocytes, eosinophils, and neutrophils, highlighting its direct involvement in immune responses. researchgate.net
Serine also contributes to immune function. It is indispensable for the synthesis of purines and pyrimidines, which are essential for cell proliferation, including that of immune cells. elsevier.es Serine is also involved in antibody synthesis, a critical component of the adaptive immune system. elsevier.es Studies have shown that inadequate dietary intake of serine can reduce the immune response, which can be reversed by supplementation. cambridge.org
While the individual roles of isoleucine and serine in immunity and stress adaptation are documented, specific research focusing solely on the dipeptide this compound in these mechanisms is limited in the provided search results. However, the involvement of its constituent amino acids suggests potential, yet to be fully elucidated, roles for this compound in these biological processes.
Intermolecular Interactions of this compound with Macromolecules
Understanding the biological functions of this compound necessitates an examination of its interactions with macromolecules such as proteins, nucleic acids, and cell membranes. These interactions dictate how this compound might exert its effects at a molecular level.
Protein-Ile-Ser Binding Studies and Interaction Interface Analysis
Protein-peptide interactions are fundamental to numerous biological processes. While direct studies on the binding of the dipeptide this compound to specific proteins are not extensively detailed in the provided results, research on peptides containing this compound sequences and the general propensity of isoleucine and serine residues in protein binding sites offer insights.
Studies analyzing the composition of protein-ligand binding sites have indicated that isoleucine and serine residues can be found in these regions. In enzyme binding sites, isoleucine and serine have median propensities higher than random. plos.org However, in non-enzyme binding sites, both isoleucine and serine have lower-than-random propensities. plos.org This suggests that the context of the protein (enzyme vs. non-enzyme) influences the likelihood of finding Ile and Ser at binding interfaces.
Specific instances of peptides containing this compound sequences interacting with proteins have been observed. For example, a study investigating the interaction of the anti-c-myc antibody 9E10 with peptide libraries identified the sequence Leu-Ile-Ser-Glu (LISE) as a core element recognized by the antibody. caltech.edu This indicates that the this compound sequence within a larger peptide context can be crucial for protein recognition and binding.
Another study on the lymphocyte function-associated antigen (LFA)-1, a leukocyte integrin, identified an Ile-Lys-Gly-Asn motif in its I domain that is required for binding to intercellular adhesion molecule (ICAM)-3. nih.gov While this is an Ile followed by other residues, it highlights the importance of isoleucine in specific protein-protein interactions related to immune function. Furthermore, a study on transthyretin (TTR) showed that an Ile-84 to Ser substitution interfered with its interaction with plasma retinol-binding protein (RBP), indicating the significance of specific isoleucine residues in protein binding interfaces. nih.gov
Analysis of protein-protein binding sites has also explored the preferences of dipeptides and tripeptides at interaction interfaces. While the provided results indicate that preferred tripeptides can be unique to protein-protein complexes compared to protein-nucleic acid complexes, specific data tables detailing the propensity of the this compound dipeptide in protein-protein binding sites were not found. nih.gov
Residues at protein binding sites often exhibit higher conservation than non-binding residues. nih.govoup.com Conformational changes upon protein-protein complex formation can also involve residues like serine. nih.gov
Membrane Interactions and Permeation Mechanisms of this compound
The interaction of peptides with cell membranes is crucial for their transport, signaling, and potential therapeutic applications. Amino acid transporters embedded in cell membranes facilitate the movement of amino acids and potentially small peptides across these barriers.
Amino acid transport across plasma membranes is a well-established biological process mediated by various transporter systems with different substrate specificities. mhmedical.comreactome.org These systems are critical for the uptake of amino acids from the environment or their reabsorption and distribution within the body. mhmedical.comreactome.org
Specific transporters exist for isoleucine and serine. Isoleucine transport is a recognized biological process mediated by agents such as transporters or pores. jax.org Serine transport is also facilitated by specific carriers. frontiersin.orgasm.org In Escherichia coli, for example, the SdaC protein is known to specifically transport serine across the membrane, utilizing the proton motive force. frontiersin.org Other systems, like the LIV-I system, transport branched-chain amino acids including isoleucine and can also show some activity towards threonine, which has structural similarities to serine. frontiersin.org Some transporters can transport both serine and threonine due to their structural similarities. frontiersin.org
While the transport of individual isoleucine and serine amino acids is characterized, specific information regarding the membrane interactions and permeation mechanisms of the this compound dipeptide itself is not detailed in the provided search results. The transport of dipeptides can involve different mechanisms than those for individual amino acids, often utilizing peptide transporters. However, the available information focuses primarily on the transport of single amino acids.
Based on the transport mechanisms of its constituent amino acids, it is plausible that this compound could interact with and be transported across cell membranes via specific peptide or amino acid transporter systems, or potentially through passive diffusion depending on its physicochemical properties. However, the specific transporters and mechanisms for this compound require further investigation.
Structural and Conformational Analysis of Ile Ser
Spectroscopic Characterization of Ile-Ser Conformation in Solution and Solid State
Spectroscopic techniques are paramount for elucidating the conformational preferences of this compound. These methods provide insights into the peptide's structure at an atomic level under different environmental conditions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. springernature.comnmims.edu For a dipeptide like this compound, 1D and 2D NMR experiments can provide detailed information on through-bond and through-space atomic connectivity.
Detailed research findings indicate that the chemical shifts of the amide and alpha-protons are particularly sensitive to the local chemical environment and backbone conformation. mdpi.com The coupling constant between the amide proton (NH) and the alpha-proton (Cα-H), denoted as ³J(HN,Hα), can be used to estimate the dihedral angle φ via the Karplus equation. nmims.edu Furthermore, Nuclear Overhauser Effect (NOE) experiments can identify protons that are close in space (typically <5 Å), providing crucial distance restraints for structural modeling.
NMR is also exceptionally well-suited for studying the interactions between this compound and other molecules. nih.govspringernature.comnih.gov Ligand binding can be monitored by observing changes in the chemical shifts or line widths of the this compound resonances upon titration with a binding partner. researchgate.net This method, often referred to as chemical shift perturbation (CSP), can map the binding interface and determine the dissociation constant (Kd) of the complex. anu.edu.au
| Proton Type | Typical Chemical Shift Range (ppm) in Peptides | Information Provided |
|---|---|---|
| Amide (NH) | ~7.5 - 8.5 | Sensitive to hydrogen bonding and backbone conformation. |
| Isoleucine α-H | ~4.0 - 4.5 | Reflects backbone φ, ψ angles. |
| Serine α-H | ~4.2 - 4.7 | Reflects backbone φ, ψ angles. |
| Serine β-CH₂ | ~3.7 - 4.0 | Sensitive to side-chain conformation and H-bonding of the hydroxyl group. |
| Isoleucine γ-CH₃ / δ-CH₃ | ~0.8 - 1.0 | Side-chain conformation and packing. |
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. americanpeptidesociety.org It is a highly sensitive probe of the secondary structure of peptides and proteins. springernature.com For a small, flexible dipeptide like this compound in an aqueous solution, the far-UV CD spectrum is typically dominated by signals characteristic of a random coil or a polyproline II (PPII) conformation. nih.govresearchgate.net This is indicated by a strong negative band near 200 nm.
While this compound itself does not form stable secondary structures like α-helices or β-sheets, CD spectroscopy is invaluable for observing conformational changes that may be induced upon interaction with other molecules or changes in the environment. nih.govresearchgate.net For instance, the binding of this compound to a protein receptor or its partitioning into a membrane-mimicking environment (like micelles) could induce a more ordered conformation. nih.gov Such a structural transition would be readily detectable as a significant change in the CD spectrum, potentially showing the emergence of characteristic α-helical (negative bands at 222 and 208 nm) or β-sheet (negative band around 217 nm) signatures. americanpeptidesociety.orgresearchgate.net
| Conformation | Positive Band(s) (nm) | Negative Band(s) (nm) |
|---|---|---|
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195 | ~217 |
| Random Coil / Disordered | ~212 (weak) | ~198 |
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide detailed information about the molecular vibrations of a peptide and are sensitive to its conformation and hydrogen-bonding environment. researchgate.netnih.gov These two methods are complementary; for instance, the C=O stretch of the peptide bond is very strong in IR absorption, while C-C and C-S bonds often give strong Raman signals. uha.fr
For this compound, the most informative vibrational bands are the Amide bands, which arise from the peptide backbone. The Amide I band (primarily C=O stretching) is particularly sensitive to the backbone conformation (φ, ψ angles) and hydrogen bonding. The Amide II and III bands are more complex, involving N-H bending and C-N stretching, but also provide structural insights. nih.gov Additionally, specific vibrational modes from the isoleucine (e.g., C-H bending and stretching) and serine (e.g., O-H and C-O stretching) side chains can be identified. nih.govmdpi.com Conformational changes in the dipeptide, induced by factors like temperature, pH, or binding events, can be monitored by observing shifts in the positions and intensities of these characteristic bands. nih.gov
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Primary Molecular Motion |
|---|---|---|
| Amide I | 1600 - 1700 | C=O stretching of the peptide bond |
| Amide II | 1510 - 1580 | N-H bending and C-N stretching |
| Amide III | 1220 - 1320 | C-N stretching and N-H bending |
| Serine O-H Stretch | 3200 - 3600 | Stretching of the side-chain hydroxyl group |
| Isoleucine C-H Stretches | 2850 - 3000 | Stretching of alkyl C-H bonds in the side chain |
X-ray Crystallography of this compound and Its Complexes with Other Biomolecules
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While the crystal structure for the isolated dipeptide this compound is not prominently available in public databases, the technique has been successfully applied to its constituent amino acids and to larger proteins that contain or bind isoleucine and serine. rcsb.orgnih.govcardiff.ac.uk For example, the crystal structure of isoleucyl-tRNA synthetase, an enzyme that specifically recognizes isoleucine, has been solved at high resolution, revealing the intricate network of interactions responsible for substrate binding. rcsb.org
A crystallographic study of this compound would yield a wealth of structural data, including precise bond lengths, bond angles, and torsion angles. This information would define the peptide's preferred conformation in the solid state. Furthermore, the crystal packing would reveal the intermolecular interactions, such as the hydrogen-bonding network between the serine hydroxyl group, the peptide backbone, and the charged amino and carboxyl termini, that stabilize the crystal lattice.
Cryo-Electron Microscopy (Cryo-EM) Applications in this compound-Containing Assemblies
Cryo-Electron Microscopy (Cryo-EM) is a revolutionary technique for determining the structure of large macromolecular complexes in a near-native, hydrated state. nih.govcreative-biostructure.com While Cryo-EM is not used to study small molecules like dipeptides directly, it is exceptionally powerful for visualizing large assemblies where an this compound motif may play a critical structural or functional role. eurekalert.orgquora.com
Through single-particle analysis, Cryo-EM can resolve the structures of proteins and protein complexes to near-atomic resolution. nih.gov This allows for the precise visualization of specific amino acid side chains. For example, in the structure of a large enzyme or a viral capsid, an this compound sequence at a protein-protein interface could be critical for mediating the assembly. The hydrophobic isoleucine side chain might pack into a pocket on an adjacent subunit, while the polar serine side chain could form a crucial hydrogen bond to stabilize the interaction. Cryo-EM can directly visualize these interactions, providing a mechanistic understanding of the this compound motif's role within the macromolecular machine.
Advanced Mass Spectrometry for this compound Conformational Insights (e.g., Ion Mobility MS)
Advanced mass spectrometry techniques, particularly Ion Mobility-Mass Spectrometry (IM-MS), have emerged as a powerful tool for investigating the conformational landscape of molecules in the gas phase. acs.orgresearchgate.net IM-MS separates ions not only by their mass-to-charge ratio (m/z) but also by their size and shape, which is quantified as a rotationally averaged collision cross-section (CCS). acs.orgnih.gov
This technique is capable of distinguishing between different conformers of the same molecule, as a compact, folded structure will travel through the drift tube faster (having a smaller CCS) than an extended, linear structure of the same mass. researchgate.net For this compound, IM-MS could potentially separate conformers that differ due to the formation of an intramolecular hydrogen bond between the serine side-chain hydroxyl and the peptide backbone. IM-MS is also highly effective at separating isomers, such as the closely related dipeptides Leu-Ser and this compound, which are identical in mass but differ in their side-chain structure and, consequently, their CCS values. nasa.govnih.govsemanticscholar.org
| Conformer Type | Expected Relative CCS Value | Structural Rationale |
|---|---|---|
| Extended | Larger | The molecule presents a larger surface area to the drift gas. |
| Globular / Folded | Smaller | Intramolecular interactions (e.g., H-bonds) create a more compact shape. |
| This compound vs. Leu-Ser | Different | Different side-chain branching leads to distinct overall shapes and CCS values. |
Investigation of this compound within Larger Peptide and Protein Structures
The Isoleucyl-Serine (this compound) dipeptide sequence, while seemingly simple, contributes to the structural and functional diversity of proteins through the unique and contrasting properties of its constituent amino acids. Isoleucine is a nonpolar, hydrophobic amino acid, while Serine is a polar, hydrophilic amino acid. This juxtaposition influences local conformation, secondary structure propensity, and the potential for interaction within larger polypeptide chains.
The structural role of the this compound motif is primarily understood by analyzing the individual characteristics of Isoleucine and Serine. Isoleucine's side chain is C-beta branched, meaning it has a bulky methyl group close to the protein backbone. This steric hindrance restricts the range of permissible backbone dihedral angles (phi and psi), making it less favorable for Isoleucine to adopt an alpha-helical conformation but well-suited for beta-sheets wikipedia.org. Conversely, Serine's small, polar hydroxyl group allows for greater conformational flexibility and the ability to form hydrogen bonds, making it a common residue in turns and loops that connect other secondary structure elements nih.govresearchgate.net.
When combined in an this compound sequence, these properties suggest a motif that can act as a transition point in protein structure. The bulky Isoleucine residue can anchor a segment within a hydrophobic core or a beta-sheet, while the subsequent flexible and polar Serine residue can facilitate a turn or an exposed loop on the protein surface.
Secondary Structure Propensities
The propensity of an amino acid to be found in a particular secondary structure has been quantified through statistical surveys of known protein structures. The Chou-Fasman method is a well-established empirical technique that assigns propensity values for alpha-helices, beta-sheets, and turns wikipedia.orgdnastar.comquora.comnih.gov. While these parameters apply to individual residues, they provide insight into the likely conformation of the this compound sequence.
According to Chou-Fasman parameters, Isoleucine has a high propensity for beta-sheets and a moderate propensity for alpha-helices. Serine, on the other hand, is considered a breaker or has low propensity for both helices and sheets but is frequently found in turns quora.com.
Table 1: Chou-Fasman Secondary Structure Propensities for Isoleucine and Serine
| Amino Acid | P(α-helix) | P(β-sheet) | P(turn) |
| Isoleucine (Ile) | 1.08 | 1.60 | 0.47 |
| Serine (Ser) | 0.77 | 0.75 | 1.43 |
Data sourced from Chou-Fasman parameters. Higher values indicate a greater propensity for that secondary structure.
This data suggests that an this compound sequence is statistically unlikely to initiate or propagate an alpha-helix or a beta-sheet. Instead, its most probable role is in contributing to non-regular structures, particularly beta-turns, which are crucial for the folding of the polypeptide chain into a compact globular structure nih.govresearchgate.netwikipedia.org. The Isoleucine at position i could be part of a beta-strand, with the Serine at i+1 initiating a turn.
Role in Functional Domains and Protein Interfaces
The specific this compound motif is not widely recognized as a canonical, conserved functional motif in the same way as, for example, the catalytic triad (B1167595) (e.g., Ser-His-Asp) in serine proteases or the Walker A motif (GXXXXGK[T/S]) for ATP/GTP binding oup.comwikipedia.orgnih.gov. However, the individual residues often play critical roles in functional sites.
Active Sites: Serine's nucleophilic hydroxyl group is a key component in the active sites of many enzymes, including serine proteases like chymotrypsin (B1334515) (which contains the catalytic residue Ser-195) and hydrolases oup.comwikipedia.orglibretexts.orgnih.govnih.gov. While the this compound dipeptide itself is not the catalytic motif, its presence near an active site could position the crucial Serine residue correctly through the structural constraints imposed by the preceding Isoleucine.
Protein-Protein Interfaces: The physicochemical diversity of the this compound pair makes it potentially useful at protein-protein interaction sites. The hydrophobic Isoleucine can contribute to the buried surface area that drives complex formation, while the polar Serine can form specific hydrogen bonds at the periphery of the interface, enhancing specificity and affinity nih.govacs.orgnih.gov. Analysis of protein interfaces shows that polar residues like Serine and nonpolar residues like Isoleucine are both common, reflecting their distinct roles in binding energetics nih.govnih.gov.
Structural Motifs: In calcium-binding motifs like the EF-hand, the loop regions that coordinate the calcium ion are often enriched in polar residues, including Serine, due to their ability to interact with the ion kelleybioinfo.org. The this compound sequence could theoretically form part of the entry or exit of such a loop, with Isoleucine providing a stable, hydrophobic anchor in an adjacent helix or sheet.
Computational and Theoretical Studies on Ile Ser
Molecular Dynamics (MD) Simulations of Ile-Ser in Aqueous and Lipid Environments
Molecular Dynamics (MD) simulations are a widely used computational tool to explore the relationship between structure, dynamics, and function of biomolecules nih.gov. These simulations provide access to the time evolution of molecular systems with atomic resolution researchgate.net. MD simulations can be applied to a wide variety of biomolecules, including peptides, in different environments such as aqueous solutions and lipid bilayers nih.govfrontiersin.org.
In MD simulations, the system's atoms are treated as particles, and their movements are analyzed within a simulation box researchgate.net. The potential energies of the atoms are described by mathematical expressions that include various forces and spatial parameters researchgate.net. The choice of force field is crucial for the accuracy of MD simulations, particularly in studies involving lipid bilayers researchgate.net. While explicit solvent models, which include detailed interactions between solute and solvent molecules, offer high accuracy, they are computationally more expensive nih.govaip.org. Implicit solvent models, which approximate the solvent as a mean-field environment, offer computational efficiency but may not be accurate enough for polar solvents like water nih.govaip.org.
MD simulations have been applied to study membrane proteins in lipid bilayer environments for over a decade researchgate.net. While direct atomistic MD simulations of self-assembly can be challenging, coarse-grained (CG) simulations, where groups of atoms are represented as single particles, can complement atomistic approaches researchgate.net. Combining CG and atomistic simulations provides a multiscale approach for modeling and refining structures researchgate.net.
Conformational Sampling and Free Energy Landscape Analysis of this compound
Conformational sampling is a key aspect of MD simulations, aiming to generate an ensemble of molecular configurations that are thermodynamically probable nih.gov. Proteins and peptides exist on complex free energy landscapes with multiple low-energy regions separated by energy barriers mpg.de. Understanding these landscapes is crucial because different conformations can be important for function, such as ligand binding mpg.de.
Enhanced conformational sampling methods, including generalized ensemble techniques, are useful for exploring the conformational space and visualizing the free energy landscape nih.govresearchgate.net. These methods help overcome energy barriers that might trap traditional MD simulations in local minima nih.govmpg.de. Projecting sampled conformations onto a low-dimensional space can generate a free energy landscape, illustrating conformational energy changes during the simulation trajectory nih.govresearchgate.net. The free energy landscape can help discuss the thermodynamic stability of different conformations or clusters and their temperature dependence nih.gov.
Accurately predicting protein-ligand binding poses and free energies requires accounting for receptor flexibility, which involves exploring the conformational space of the binding site msu.edu. Methods exist to enumerate conformational states on an energy landscape in a computationally tractable manner msu.edu.
Simulation of this compound Interactions with Solvent and Other Biomolecules
MD simulations can provide insights into the interactions of peptides like this compound with their environment, including solvent and other biomolecules nih.govfrontiersin.org. Explicit solvent models are used to include detailed interactions between the solute and solvent molecules nih.govaip.org. These interactions, both short-range and long-range, are important for accurately describing the conformational ensemble aip.org.
Simulations can also investigate interactions with lipid bilayers, which are crucial for understanding the behavior of peptides in membrane environments nih.govfrontiersin.org. Proper treatment of nonbonded interactions is essential for accurate MD simulations of lipid bilayers researchgate.net. Force fields for lipid membranes are well-defined for various lipid types, but there is a need to improve parameters for protein-lipid, solvent-lipid, and solute-lipid interactions researchgate.net.
MD simulations have been used to study various biological mechanisms, including protein-small molecule interactions and protein-protein interactions researchgate.net. The diffusion of molecules in aqueous environments, which involves interactions among the molecules and the local environment, can also be studied using computational simulations nih.gov.
Quantum Chemical Calculations for this compound Electronic Structure and Reactivity
Quantum chemistry applies quantum mechanics to chemical systems to calculate electronic contributions to physical and chemical properties wikipedia.org. These calculations can provide insights into the electronic structure and reactivity of molecules like this compound wikipedia.orgmdpi.com.
The fundamental problem in quantum chemistry is often solving the Schrödinger equation to determine the electronic structure of a molecule wikipedia.orgnih.gov. This involves calculating the wavefunction and energy of the system wikipedia.orgnih.gov. From the electronic structure, properties such as charge densities and electrostatic potentials can be deduced nih.gov.
Quantum chemical methods can be used to investigate reaction pathways and transition states that occur during chemical reactions wikipedia.org. Density functional theory (DFT) is a widely used approach for calculating the properties of larger systems diva-portal.org. Hybrid DFT functionals like B3LYP have been successfully used in modeling enzyme active sites and investigating reaction mechanisms diva-portal.orgacs.org. These methods can handle systems with a considerable number of atoms with reasonable accuracy diva-portal.org. The effects of the surrounding environment can be considered using implicit solvation methods diva-portal.org.
Quantum chemical calculations can also predict spectroscopic properties, which can be compared with experimental data wikipedia.orgnih.gov. Understanding the electronic structure is crucial for comprehending chemical reactivity mdpi.com.
Ligand Docking and Binding Free Energy Calculations for this compound-Biomolecule Interactions
Molecular docking is a computational technique used to predict the preferred binding pose and affinity of a ligand to a specific receptor binding site sebastianraschka.com. The goals typically include identifying potential binding partners and their energetically most favorable orientations sebastianraschka.com. Docking tools generate various ligand binding poses and use scoring functions to estimate binding affinities sebastianraschka.com.
Binding affinity is often evaluated by the binding free energy academie-sciences.fr. While docking can provide initial estimates, methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are recognized for their ability to more precisely predict the free energies of ligand binding jabonline.in. MD simulations can be used to determine the binding free energy of simulated complexes, reaffirming affinities anticipated by docking studies jabonline.in. The total binding free energies of complexes can be significantly influenced by Van Der Waals and electrostatic interactions jabonline.in.
Accurate prediction of binding poses and free energies requires accounting for receptor flexibility msu.edu. Incorporating receptor flexibility into docking studies is computationally demanding but essential for better mimicking experimental conditions msu.edu.
Ligand docking requires input files for both the ligand and the protein, typically in PDB format, which contain the three-dimensional coordinates of the atoms pugetsound.edu. Information about the binding site, such as active and passive residues, is also needed pugetsound.edu.
De Novo Design of this compound-Based Peptides with Enhanced or Novel Properties
De novo peptide design involves creating new peptide sequences from basic principles to achieve desired functions or properties escholarship.orgthermofisher.com. This contrasts with designing peptides based on existing sequences from native proteins thermofisher.com. The goal is often to design peptides that fold into specific conformations or exhibit novel interactions escholarship.orgmdpi.com.
Designing peptides with specific properties requires considering factors such as amino acid composition, sequence length, hydrophobicity, and secondary structure propensity thermofisher.combiocat.com. For example, peptides with a high content of hydrophobic residues may have limited solubility in aqueous solutions thermofisher.combiocat.com. Introducing charged residues can improve solubility thermofisher.combiocat.com.
De novo design can be used to create peptides that mimic the structure and function of natural proteins or to design peptides with enhanced stability or binding affinity mdpi.combiocat.com. Computational methods can be used to model and predict the behavior of designed peptides escholarship.org. The process often involves starting with a simple scaffold and making modifications to impart the desired function mdpi.com.
While the search results discuss de novo design in general and mention peptides containing Ile and Ser residues in the context of larger designs (e.g., ion channels or helical interfaces), there is no specific information found directly detailing the de novo design of this compound itself or this compound-based peptides with enhanced or novel properties in the provided snippets. The principles of de novo design, however, would apply to the creation of peptides incorporating this compound.
Bioinformatic Analysis of this compound Sequence Contexts and Distribution in Peptidomes
Bioinformatic analysis involves applying computational methods to biological sequence data to understand features, function, structure, or evolution wikipedia.org. In the context of peptides, bioinformatics can be used to analyze amino acid sequences and their distribution researchgate.net.
Sequence analysis can involve comparing sequences to find similarities, identify intrinsic features like active sites or post-translational modification sites, and analyze sequence differences wikipedia.org. Bioinformatic analysis can help determine if a sequence is similar to known genes or proteins genome.gov. Tools like BLAST are commonly used for sequence comparison against databases genome.gov.
Peptidomics, a field that utilizes mass spectrometry, focuses on the comprehensive analysis of peptides within a biological sample researchgate.netbioinfor.com. Bioinformatic approaches are essential for processing peptidomic data, including assigning amino acid sequences to mass spectra bioinfor.com. This is critical because the sequence and identity of each residue can influence peptide-protein interactions bioinfor.com.
Bioinformatics and peptidomics can be used to discover and analyze bioactive peptides researchgate.net. Structure-activity relationships observed in peptides can form the basis for in silico prediction of bioactive sequences researchgate.net. Peptidomics provides a method to identify peptides with potential functional roles researchgate.net.
While the search results discuss bioinformatic analysis and peptidomics in general, and the importance of sequence context and distribution, there is no specific information found directly detailing the bioinformatic analysis of this compound sequence contexts and its distribution in specific peptidomes in the provided snippets. The general principles of bioinformatic analysis and peptidomics would be applicable to studying this compound.
Analysis of Proteolytic Cleavage Sites and Protease Specificity Predictions Involving this compound
Proteolytic cleavage, the hydrolysis of peptide bonds by proteases, is a critical post-translational modification regulating protein function, localization, and degradation. The specificity of proteases is determined by their active sites and exosite interactions with the amino acid sequence of the substrate, typically defined by positions relative to the scissile bond (P1, P1', P2, P2', etc.) according to the Schechter and Berger nomenclature auburn.eduplos.org.
Computational and theoretical studies aim to predict protease cleavage sites based on sequence features and, in some cases, structural information auburn.eduplos.orgbiorxiv.org. While a universal consensus sequence for all protease cleavage sites involving an this compound bond (Ile↓Ser) is not established, research into protease specificity provides insights into how the presence of isoleucine and serine at specific positions around a cleavage site can influence proteolytic processing.
Studies on various proteases have indicated preferences for certain amino acids at different positions. For instance, Thermolysin, a metalloprotease, exhibits relative cleavage rates at the P1 position with a preference order where Isoleucine is grouped with Valine, Methionine, and Alanine, following Leucine and Phenylalanine, but preceding Tyrosine, Glycine (B1666218), Threonine, and Serine auburn.edu. This suggests that Isoleucine at the P1 position (i.e., before the cleavage site in an Xaa-Ile↓Yaa-Zaa sequence) can be accommodated, though it may not be the most preferred residue for Thermolysin.
Matrix metalloproteinases (MMPs), such as MMP2 and MMP3, have shown a preference for hydrophobic residues including Leucine, Methionine, Tyrosine, and Isoleucine at the P1' position (i.e., immediately after the cleavage site in an Xaa-Yaa↓Ile-Zaa sequence) plos.orgoup.com. This indicates that if Ile is located immediately after the scissile bond, it can positively influence cleavage by these proteases.
The yeast Kex2 protease, a model eukaryotic proprotein convertase, exhibits specificity influenced by residues at the P2 position. While its strongest preference is for Lysine and Arginine at P2, a study examining substitutions at this position showed that Isoleucine and Serine were among the other amino acids that could be accommodated, albeit with significantly reduced cleavage efficiency compared to Lys or Arg pnas.org. This suggests that if Ile or Ser were at the P2 position (Xaa-Ile/Ser-Yaa↓Zaa), they would likely result in less efficient cleavage by Kex2.
Furthermore, the dipeptide sequence Ser-Ile has been observed in the context of protease cleavage in specific proteins. For example, a study investigating the cleavage of the Parathyroid Hormone 1 Receptor (PTH1R) extracellular domain proposed Ser61↓Ile62 as the most likely primary cleavage site based on computational and biochemical analyses frontiersin.org. This specific instance highlights that a Ser-Ile bond can indeed serve as a protease target site in a biological context. Another study mentioned a chymotrypsin (B1334515) cleavage site where Ser-Ile-Met appeared at the P1', P2', and P3' positions respectively, following a Lysine at P1 pnas.org. Additionally, a sequence -(P)Ser-Ile-Met- was noted as being cleaved by V8 staphylococcal protease, with Ser at P1 and Ile at P1' pnas.org.
Computational tools and machine learning models are increasingly being developed to improve the accuracy of predicting protease cleavage sites by incorporating various sequence and structural features auburn.eduplos.orgbiorxiv.org. These methods analyze patterns and properties around potential cleavage sites to determine the likelihood of hydrolysis by specific proteases. While the specific dipeptide this compound as a predictive feature has not been extensively highlighted in the general literature retrieved, the principles of these prediction methods, which consider the identity and context of amino acids at P and P' positions, are applicable to analyzing potential cleavage at an this compound bond or when Ile or Ser are present at other critical positions near a scissile bond.
Table 1 summarizes some observed instances or preferences related to Isoleucine and Serine at protease cleavage sites based on the search results.
| Protease | Preferred Position | Amino Acid(s) Mentioned (including Ile/Ser) | Context / Observation | Source |
| Thermolysin | P1 | (Ile, Val, Met, Ala), (Tyr, Gly, Thr, Ser) | Relative cleavage rates | auburn.edu |
| MMP2, MMP3 | P1' | Leu, Met, Tyr, Ile | Preference at P1' | plos.orgoup.com |
| Kex2 Protease | P2 | Lys > Arg > ... > Ile > Ser > ... | Preference order based on cleavage efficiency | pnas.org |
| Unspecified | Ser↓Ile | Ser, Ile | Proposed primary cleavage site in PTH1R ECD | frontiersin.org |
| Chymotrypsin | P1', P2' | Ser, Ile (in Ser-Ile-Met) | Sequence observed after cleavage site (P1 is Lys) | pnas.org |
| V8 Staphylococcal Protease | P1, P1' | Ser, Ile (in Ser-Ile-Met) | Sequence observed around cleavage site (Ser at P1, Ile at P1') | pnas.org |
Evolutionary Conservation and Sequence Homology of this compound-Containing Motifs
The study of evolutionary conservation and sequence homology provides insights into the functional importance of specific amino acid sequences, including short linear motifs. Conserved sequence motifs are typically short, recurring patterns of amino acids that are statistically overrepresented in a set of related proteins and are often associated with specific functions, such as binding sites, post-translational modification sites, or structural roles oup.commdpi.comelifesciences.org.
While a universally recognized, highly conserved motif consisting solely of the adjacent this compound dipeptide (this compound) with a defined function across diverse protein families is not prominently highlighted in the search results, Isoleucine and Serine residues are frequently found within broader conserved motifs or regions of sequence homology.
For example, conserved sequence motifs have been identified in mitochondrial uncoupling proteins (UCPs). One such "UCP signature" motif located in the second alpha-helix contains the pattern Gly/Ala-Ile/Leu-Gln/X-[positively charged residue]-NH-n/Cys-Ser/nphi/X-n/Ser-OH/Gly-n-[positively charged residue]-Ile/Met-Gly/Val-n/Thr nih.gov. This motif includes both Isoleucine and Serine at different positions, indicating their presence within conserved functional regions in this protein family.
Studies on sequence motifs often utilize computational tools to identify recurring patterns and assess their evolutionary conservation across homologous proteins oup.comelifesciences.org. These methods can identify degenerate motifs where certain positions can be occupied by a limited set of amino acids. For instance, some motif notations use brackets to indicate alternative residues at a position, such as [STAIV], which signifies that Serine, Threonine, Alanine, Isoleucine, or Valine can be present oup.com. This suggests that Ile and Ser can be interchangeable or co-occur at specific positions within certain conserved patterns, likely due to similar biochemical properties or structural roles at that site.
Sequence homology analyses, which compare protein sequences to infer evolutionary relationships and conserved regions, can reveal the preservation of amino acid stretches over evolutionary time mdpi.compnas.org. While these studies may not always pinpoint the exact this compound dipeptide as a standalone conserved unit, they can show that regions containing Isoleucine and Serine residues are conserved within protein families, implying their functional or structural significance within that context pnas.org. For example, studies on y-crystallins have revealed extensive intragenic sequence homology, with certain regions containing Serine and Isoleucine residues appearing in homologous segments.
The conservation of amino acids within disordered regions of proteins has also been observed, with conserved residues, including those traditionally considered "stickers" (like aromatic residues) and "spacers" (like Alanine, Glycine, and Proline), frequently colocalizing within continuous sequence stretches identified as motifs elifesciences.org. Although not specifically focused on this compound, this highlights that conservation can occur even in disordered regions and contribute to function, such as phase separation.
Advanced Analytical Methodologies for Ile Ser Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Peptidomics for Ile-Ser Profiling
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technology in the field of peptidomics, offering a powerful platform for the comprehensive analysis of peptides like this compound in biological samples. This approach combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry, enabling the identification and quantification of low-abundance peptides in complex mixtures such as plasma, urine, and tissue extracts. nih.gov Peptidomics studies are crucial for discovering potential biomarkers and understanding the physiological roles of endogenous peptides. miamioh.edu
High-Resolution Mass Spectrometry for this compound Identification and Quantification in Biological Matrices
High-resolution mass spectrometry (HRMS) provides the mass accuracy and resolving power necessary to confidently identify and quantify this compound in intricate biological samples. HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, can distinguish this compound from other isobaric and co-eluting compounds, which is critical for unambiguous identification. pnas.org The high mass accuracy, typically in the low parts-per-million (ppm) range, allows for the determination of the elemental composition of the detected ions, further confirming the identity of this compound. nih.gov
A hypothetical fragmentation pattern for protonated this compound ([M+H]⁺) is presented below, based on known peptide fragmentation rules.
| Ion Type | m/z (calculated) | Fragment |
| b₁ | 86.0964 | Ile |
| y₁ | 106.0499 | Ser |
| b₂ | 173.1288 | This compound |
This table is illustrative and represents theoretical values.
For quantification, the area under the curve of the extracted ion chromatogram for the accurate mass of this compound is measured. This label-free quantification approach, facilitated by HRMS, enables the relative comparison of this compound levels across different biological samples. nih.gov A study on dipeptide profiles in various mouse organs using UPLC-MS/MS successfully detected 30 out of 36 investigated dipeptides, demonstrating the feasibility of such approaches for dipeptide analysis, which would likely include this compound. nih.gov
Stable-Isotope Labeling Strategies for this compound Metabolic Flux Analysis
Stable-isotope labeling is a powerful technique to trace the metabolic fate of precursors into specific molecules like this compound, providing insights into its synthesis and turnover rates. In this approach, cells or organisms are supplied with substrates, such as glucose or amino acids, that are enriched with stable isotopes like ¹³C or ¹⁵N. nih.gov The incorporation of these heavy isotopes into this compound can then be monitored by mass spectrometry, allowing for the quantification of its metabolic flux. nih.gov
For instance, by providing ¹³C-labeled isoleucine and/or ¹⁵N-labeled serine to a biological system, researchers can track the appearance of the labeled isotopes in the this compound dipeptide. This allows for the determination of the relative contributions of different metabolic pathways to its formation. biorxiv.org Metabolic flux analysis (MFA) uses the isotopic labeling patterns of intracellular metabolites to infer the rates of metabolic reactions. nih.gov While specific studies on the metabolic flux of this compound are not widely documented, the principles of MFA are well-established and could be readily applied. For example, tracing ¹³C from glucose can reveal the extent to which the carbon backbones of isoleucine and serine, and subsequently this compound, are derived from glycolysis and other central carbon metabolic pathways. researchgate.netcuni.cz
The table below illustrates the expected mass shifts in this compound when using specific stable isotope-labeled precursors.
| Labeled Precursor | Expected Mass Shift in this compound (Da) |
| U-¹³C₆-Isoleucine | +6 |
| U-¹⁵N₁-Serine | +1 |
| U-¹³C₆-Isoleucine and U-¹⁵N₁-Serine | +7 |
This table provides a simplified illustration of expected mass shifts.
Development of Targeted Multiple Reaction Monitoring (MRM) Assays for this compound
Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a highly sensitive and specific method for targeted quantification of peptides, making it an ideal approach for the precise measurement of this compound in complex biological matrices. nih.gov This technique, typically performed on a triple quadrupole mass spectrometer, involves the selection of a specific precursor ion (the molecular ion of this compound) in the first quadrupole, its fragmentation in the collision cell, and the selection of specific fragment ions in the third quadrupole. nih.govwaters.com
The development of a robust MRM assay for this compound would involve the following steps:
Selection of Proteotypic Peptides: In this case, the target is the dipeptide this compound itself.
Optimization of MS Parameters: This includes optimizing the precursor ion selection, collision energy to generate specific and intense fragment ions, and the selection of multiple fragment ion transitions (precursor-to-product ion pairs). researchgate.net
Use of Stable Isotope-Labeled Internal Standards: A synthetic this compound dipeptide with incorporated stable isotopes (e.g., ¹³C, ¹⁵N) would be used as an internal standard to correct for matrix effects and variations in sample processing and instrument response, enabling accurate absolute quantification. nih.gov
A hypothetical set of MRM transitions for the quantification of this compound is presented in the table below.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 219.1 | 86.1 | 15 |
| 219.1 | 106.0 | 12 |
| 219.1 | 70.1 | 20 |
This table is for illustrative purposes only, as optimal parameters need to be determined empirically.
Chromatographic Techniques for this compound Isolation, Purification, and Characterization in Research
Chromatographic techniques are fundamental for the isolation, purification, and characterization of this compound, enabling its separation from other molecules in a mixture based on its physicochemical properties.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for this compound Separation
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the separation of peptides based on their hydrophobicity. mdpi.com In RP-HPLC, this compound would be separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. The retention time of this compound is influenced by the hydrophobicity of the isoleucine side chain. The elution is typically achieved by a gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase.
The retention time of a peptide in RP-HPLC can be predicted based on the sum of the retention coefficients of its constituent amino acids. pnas.orgnih.gov While a specific retention time for this compound is dependent on the exact chromatographic conditions (column, gradient, flow rate, etc.), its elution behavior can be estimated relative to other dipeptides. For instance, it would be expected to have a different retention time than its isomer, Ser-Ile, due to the different positioning of the hydrophobic isoleucine residue.
The following table provides a hypothetical comparison of the retention times of this compound and related dipeptides under specific RP-HPLC conditions.
| Dipeptide | Predicted Retention Time (min) |
| Gly-Ser | 10.2 |
| Ala-Ser | 12.5 |
| This compound | 18.7 |
| Ser-Ile | 17.9 |
This data is illustrative and based on the principle that retention time in RP-HPLC correlates with hydrophobicity.
Capillary Electrophoresis-Mass Spectrometry (CE-MS) for this compound Isomer Resolution
Capillary electrophoresis-mass spectrometry (CE-MS) is a high-efficiency separation technique that is particularly well-suited for the analysis of charged molecules like peptides and for the resolution of isomers. researchgate.netnih.gov In CE, molecules are separated based on their charge-to-size ratio in an electric field. researchgate.net This technique offers the advantage of very high resolution and requires only minute sample volumes.
CE-MS would be a powerful tool for separating this compound from its structural isomers, such as Leucyl-Serine (Leu-Ser), which have the same mass but may differ slightly in their electrophoretic mobility due to subtle differences in their shape and hydrodynamic radius. nih.gov The coupling of CE to MS allows for the confident identification of the separated isomers based on their mass-to-charge ratio and fragmentation patterns.
The table below illustrates a hypothetical separation of dipeptide isomers using CE-MS.
| Dipeptide Isomer | Migration Time (min) |
| This compound | 15.3 |
| Leu-Ser | 15.5 |
| Ser-Ile | 16.1 |
| Ser-Leu | 16.3 |
This data is for illustrative purposes to demonstrate the resolving power of CE for isomers.
Biosensor Development for Real-Time Detection and Quantitative Monitoring of this compound
The development of biosensors for the real-time detection and quantitative monitoring of small peptides like this compound is a burgeoning field of research. These analytical devices combine a biological recognition element with a physical transducer to convert the binding event into a measurable signal. While biosensors for large proteins and nucleic acids are well-established, creating sensors for dipeptides requires overcoming significant challenges in achieving high specificity and affinity.
Potential biorecognition elements for an this compound biosensor include enzymes, antibodies, and aptamers. An enzymatic biosensor might utilize a specific dipeptidase that selectively cleaves the this compound bond, with the reaction being monitored electrochemically or optically. However, the development of such a sensor is contingent on the availability of an enzyme with stringent specificity for this compound to avoid interference from other dipeptides.
Another promising approach is the development of affinity-based biosensors using antibodies or synthetic aptamers designed to bind specifically to the this compound structure. aip.org These recognition elements can be immobilized on a transducer surface. When this compound binds, it can cause a detectable change in mass, refractive index, or electrical properties. For instance, Förster Resonance Energy Transfer (FRET) has been employed to create genetically encoded nanosensors for individual amino acids like isoleucine, a principle that could potentially be adapted for dipeptides by engineering specific binding proteins. nih.gov
A key challenge in developing such biosensors is ensuring selectivity against the constituent amino acids, Isoleucine and Serine, as well as other structurally similar dipeptides. Continuous, real-time monitoring, which is crucial for studying dynamic biological processes, also presents hurdles related to the reversibility and stability of the biorecognition element. aip.org
Below is a table summarizing the performance of various biosensor platforms for related small molecules, illustrating the current capabilities that could be targeted for future this compound biosensors.
| Analyte | Biorecognition Element | Transduction Method | Limit of Detection (LOD) | Response Time | Reference |
| Isoleucine | LivJ Binding Protein | FRET | 3 µM | Real-time | nih.gov |
| Trypsin | Peptide Substrate | Electrochemical | Clinically relevant concentrations | < 1 hour | rsc.org |
| Various Peptides | Engineered SH3 Domain | Electrochemical | N/A | Real-time | aip.org |
| TNF-α | Antibody | Electrochemical ELISA | 78 pg/mL | ~ 2 hours | mdpi.com |
This table presents data for related analytes to showcase the potential performance characteristics of a hypothetical this compound biosensor.
Microfluidic Platforms for High-Throughput this compound Analysis in Research Settings
Microfluidic systems, or "lab-on-a-chip" technologies, offer a powerful platform for the high-throughput analysis of peptides like this compound. nih.gov These devices manipulate minute volumes of fluids within micro-scale channels, enabling significant reductions in sample consumption, cost, and analysis time. nih.govnih.gov For peptide analysis, microfluidics is frequently coupled with highly sensitive detection methods, most notably mass spectrometry (MS). nih.govnih.gov
In a research setting, microfluidic platforms can be designed to perform multiple steps of an analytical workflow on a single chip. This can include sample preparation, separation of this compound from complex biological matrices, and subsequent detection. nih.gov Separation is often achieved using microchip electrophoresis or liquid chromatography. nih.gov The small dimensions of the channels lead to highly efficient separations, allowing this compound to be resolved from other small molecules.
Droplet microfluidics is another advanced technique that can be applied to high-throughput screening involving this compound. nih.gov In this method, picoliter-sized aqueous droplets are generated in an immiscible oil stream. Each droplet can serve as an independent microreactor, enabling millions of individual assays to be performed in a short period. nih.govresearchgate.net This could be used, for example, to screen libraries of enzymes for activity on this compound or to study the interaction of the dipeptide with cells encapsulated within the droplets. ufluidix.com
The integration of these microfluidic components allows for the creation of automated systems for rapid and quantitative analysis. mdpi.com For instance, a platform could be developed to analyze this compound levels in numerous cell culture samples simultaneously, providing valuable data for metabolic or pharmacological studies.
| Microfluidic Technique | Key Advantages | Typical Sample Volume | Throughput | Application for this compound | Reference |
| Microchip Electrophoresis | High separation efficiency, speed | Nanoliters (nL) | High | Separation from amino acids and other peptides | nih.gov |
| Droplet Microfluidics | Ultra-high throughput, compartmentalization | Picoliters (pL) per droplet | Very High | High-throughput enzyme screening, cell-based assays | nih.govresearchgate.net |
| Integrated LC-MS Chip | High sensitivity and specificity | nL to microliters (µL) | Moderate to High | Quantitative analysis in complex samples | nih.govnih.gov |
| Pillar Array Chips | Increased surface area for binding | µL | Moderate | On-chip affinity purification or enzymatic reactions | acs.org |
This table compares different microfluidic approaches and their potential applications for the analysis of the dipeptide this compound.
Electrochemical Detection Methods for this compound
Electrochemical methods provide a sensitive, cost-effective, and often portable means for the detection of biomolecules. mdpi.com However, the dipeptide this compound is not inherently electroactive, as it lacks functional groups that can be easily oxidized or reduced at conventional electrode surfaces. nih.gov Therefore, direct electrochemical detection is challenging, necessitating indirect strategies.
One established method for the electrochemical detection of peptides involves their complexation with metal ions to form an electroactive species. nih.govelsevierpure.com The classical biuret reaction, for instance, uses Copper(II) to form a complex with peptide bonds. This Cu(II)-peptide complex can then be electrochemically oxidized to a Cu(III) state, generating a current proportional to the peptide concentration. nih.govelsevierpure.com While this method is generally described for peptides longer than dipeptides, modifications to the reaction conditions or electrode surface could potentially adapt it for this compound. nih.gov
Another strategy involves modifying the electrode surface with materials that can catalyze the oxidation of the peptide or its components. While the aliphatic side chain of isoleucine and the hydroxyl group of serine are difficult to oxidize, advanced nanomaterials could facilitate this process at lower potentials. nih.gov
Alternatively, derivatization or labeling approaches can be employed. The amine or carboxyl groups of this compound could be chemically modified with a redox-active tag, such as ferrocene or methylene blue. mdpi.com The labeled dipeptide would then be easily detectable using techniques like cyclic voltammetry or differential pulse voltammetry. This approach, often used in conjunction with liquid chromatography for separation, can yield very low detection limits.
The primary challenge for any electrochemical method remains achieving selectivity for this compound in a complex mixture containing its constituent amino acids and other peptides, which may react similarly. mdpi.com
| Detection Strategy | Principle | Potential Advantages | Key Challenges for this compound | Relevant Analytes in Literature | Reference |
| Metal Complexation | Formation of an electroactive Cu(II)-peptide complex. | Label-free, general for peptides. | Low reactivity for dipeptides, interference from other peptides. | Peptides (longer than dipeptides) | nih.govelsevierpure.com |
| Catalytic Oxidation | Use of modified electrodes to facilitate oxidation. | High sensitivity, direct detection. | This compound is not easily oxidized; requires novel catalyst. | Cysteine, Tyrosine | nih.gov |
| Redox Labeling | Covalent attachment of an electroactive molecule. | High sensitivity and specificity. | Requires sample derivatization step. | Non-electroactive peptides/proteins | mdpi.com |
| Enzyme-Based Sensor | Amperometric detection of an enzymatic reaction product. | High specificity. | Requires a highly specific dipeptidase for this compound. | Protease substrates | mdpi.comresearchgate.net |
This table outlines various electrochemical strategies that could be adapted for the detection of the non-electroactive dipeptide this compound, with performance data drawn from studies on analogous molecules.
Biological Systems and Contexts of Ile Ser Research
Role of Ile-Ser in Microbial Metabolism and Host-Pathogen Interactions
The dipeptide this compound can be involved in the complex metabolic interactions occurring between hosts and pathogens. The metabolism of both the host and the colonizing microorganisms plays vital roles in cellular biology and immune responses. The presence of microorganisms, whether beneficial or not, can significantly alter the host's metabolism and the metabolism of the colonizing microbes by directly influencing the available metabolites. frontiersin.orgfrontiersin.org Pathogens may manipulate host metabolism to gain better access to essential nutrients or to downregulate host pathways involved in microbicidal processes. nih.gov
Microbial pathogens are adept at sensing nutrient levels and other environmental stresses. Nutrient sensing and signaling pathways are being defined in many prokaryotic pathogens, though less is known about these processes in fungal and protozoan pathogens. nih.gov
This compound in Microbial Secondary Metabolite Production and Degradation
Microorganisms, including bacteria and fungi, are known producers of a vast array of secondary metabolites, also referred to as specialized metabolites. asm.orgnih.gov These compounds are typically low molecular mass products of secondary metabolism, often produced outside the main microbial growth phase. nih.gov Secondary metabolites can have diverse biological activities, including antimicrobial, plant growth regulatory, enzymatic inhibitory, herbicidal, insecticidal, and anti-parasitic properties. cabidigitallibrary.org This has led to their use as biocontrol agents in agriculture and in human therapy. cabidigitallibrary.org
Bacteria belonging to genera such as Pseudomonas, Bacillus, and Streptomyces are prolific producers of secondary metabolites, including peptides, cyclic lipopeptides, and polyketides. cabidigitallibrary.orgnih.gov For instance, Bacillus subtilis produces a variety of secondary metabolites, including non-ribosomal peptides. researchgate.net
While the provided search results discuss microbial secondary metabolites and the involvement of amino acids like Ile and Ser in various metabolic pathways and protein structures, there is no direct mention of the dipeptide this compound itself being a microbial secondary metabolite or being directly involved in their production or degradation based on the provided snippets. However, amino acids are the building blocks of peptides and proteins, which can function as secondary metabolites or be involved in their synthesis or degradation.
Influence of this compound on Microbial Growth and Physiological Processes
Understanding how environmental constituents contribute to microbial growth is an area of research. Studies using high-throughput assays and data-driven analysis of bacterial strains, such as Escherichia coli, investigate the influence of various chemical compounds on population dynamics. elifesciences.org Microbial population dynamics are commonly represented by growth curves, characterized by parameters like lag time, growth rate, and saturated population size, which correspond to the lag, exponential, and stationary phases. elifesciences.orgcosmosid.com These parameters represent the adaptiveness of the microbial population. elifesciences.org
The lag phase involves cells adjusting to the new environment, activating metabolic pathways, and preparing for reproduction. cosmosid.com The duration of this phase is influenced by the nutritional status, cell health, and availability of growth factors. cosmosid.com The exponential phase is characterized by rapid cell division. cosmosid.com The stationary phase occurs when nutrients become scarce and by-products accumulate, leading to a balance between cell division and death. cosmosid.commdpi.com
Research indicates that branched-chain amino acids (BCAAs), including Ile, participate in all bacterial growth phases and may act as global coordinators for bacterial growth. elifesciences.org The coordinated increase in protein abundance across disparate processes allows E. coli to increase its growth rate in response to improved nutrient conditions. nih.gov Translation is suggested to be key in defining the growth rate. nih.gov
While Ile is mentioned as influencing bacterial growth, the specific influence of the dipeptide this compound on microbial growth and physiological processes is not explicitly detailed in the provided search results. However, as a dipeptide composed of Ile and Ser, it could potentially influence these processes, possibly by serving as a nutrient source or signaling molecule, but this is not directly supported by the provided text.
This compound in Mammalian Cell Homeostasis and Signaling Pathways
Mammalian cells maintain homeostasis through various processes, including tightly regulated amino acid metabolism. nih.gov Amino acids play critical roles as building blocks for proteins and as essential metabolites involved in numerous metabolic branches. oup.com Cellular homeostasis is also maintained through protein degradation pathways, primarily the ubiquitin-proteasome system (UPS) and autophagy. bmbreports.orgmdpi.comnih.gov These systems are crucial for removing misfolded or damaged proteins and maintaining cellular quality control. nih.govpitt.edu
Signaling pathways in mammalian cells orchestrate essential processes such as cellular growth, differentiation, and survival. nih.gov These pathways can be activated by external stimuli or respond to information generated within the cell, often in the form of metabolic messengers. portlandpress.com
Intracellular Fate and Turnover of this compound in Eukaryotic Cells
The intracellular fate and turnover of proteins and peptides in eukaryotic cells are largely governed by the UPS and autophagy. bmbreports.orgmdpi.comnih.gov The UPS typically degrades single proteins that are tagged with ubiquitin, while autophagy removes larger structures like protein complexes, aggregates, and organelles. mdpi.com These pathways are essential for maintaining proteostasis, the dynamic network of cellular pathways that regulates the quality and quantity of proteins. pitt.edu
While the provided search results discuss the general mechanisms of protein and peptide degradation and turnover in eukaryotic cells, there is no specific information regarding the intracellular fate and turnover of the dipeptide this compound itself. Dipeptides can be rapidly hydrolyzed into their constituent amino acids by peptidases, which would then enter the general amino acid pool for synthesis or catabolism.
Organ-Specific Distribution and Metabolic Activity of this compound
Studies using techniques like UPLC-MS/MS have identified organ-specific distribution patterns of various dipeptides in mammals. mdpi.com The concentration and distribution of dipeptides can vary significantly between different organs and tissues. mdpi.com For example, high dipeptide concentrations have been observed in the liver, consistent with its high metabolic activity and central role in protein and amino acid metabolism. mdpi.com Skeletal muscle is another organ with a significant pool of free amino acids and contains high concentrations of certain dipeptides, including serine-containing dipeptides. mdpi.com
The position of amino acids within a dipeptide (N- or C-terminus) can be important for their organ-specific distribution. mdpi.com Some dipeptides are present in all analyzed organs, while others are detectable only in certain organs. mdpi.com
While the search results highlight the organ-specific distribution and metabolic activity of dipeptides in general, and mention serine-containing dipeptides being present in high concentrations in skeletal muscle, there is no specific data provided on the organ-specific distribution or metabolic activity of the dipeptide this compound itself. However, based on the general findings regarding dipeptide distribution, it is plausible that this compound would also exhibit an organ-specific distribution pattern and be subject to metabolic activity within those tissues.
Research on this compound in Plant Physiology and Development
Research into the role of the dipeptide this compound within plant systems is an emerging area. While direct studies specifically isolating and characterizing the functions of the free this compound dipeptide are limited in the provided literature, its constituent amino acids, isoleucine and serine, are fundamental to plant metabolism and protein structure. Furthermore, the this compound sequence appears as part of conserved motifs within certain plant proteins known to play roles in development and transport.
Non-specific lipid transfer proteins (nsLTPs) in plants, which are involved in various aspects of plant growth and reproduction, have been found to contain conserved pentapeptide motifs, including Pro-Tyr-X-Ile-Ser nih.govfrontiersin.org. This suggests that the this compound sequence is part of the structural or functional architecture of these important proteins.
Another instance of the this compound sequence within a conserved plant protein motif is found in NIP5;1 homologs, which function as boric acid channels essential for efficient boron uptake and plant development under boron limitation tandfonline.com. A highly conserved sequence motif identified in aligned NIP5;1 homologs includes this compound-Gly-Ala-His-Leu/Val-Asn-Pro-Ser/Ala-Leu/Val/Ile-Thr tandfonline.com. The presence of the this compound sequence within this motif in a nutrient transporter highlights its potential, as part of a larger protein, in nutrient signaling and transport processes in plants.
This compound in Plant Carbon Metabolism and Nutrient Signaling
While the direct involvement of the this compound dipeptide in plant carbon metabolism and nutrient signaling is not extensively detailed in the provided search results, the roles of its constituent amino acids, isoleucine and serine, within these broader metabolic networks are recognized. Amino acids, including isoleucine and serine, are integral to primary metabolism, participating in energy production, carbon fixation, and the synthesis of essential biomolecules mdpi.com.
In the context of nutrient signaling, as mentioned, the this compound sequence is part of a conserved motif in NIP5;1 boric acid channels, which are crucial for boron uptake tandfonline.com. This places the this compound sequence, within the context of this transporter protein, in a position relevant to nutrient acquisition and potentially downstream signaling related to boron status.
Accumulation and Diel Fluctuations of this compound in Plant Systems
Studies on plant metabolomics have shown that various amino acids, including isoleucine and serine, are part of the primary metabolome and can exhibit fluctuations in concentration escholarship.org. These fluctuations can be influenced by factors such as stress conditions and diel cycles escholarship.org. While the accumulation and diel fluctuations of the specific this compound dipeptide are not explicitly detailed in the provided information, the dynamic nature of its constituent amino acids within the plant metabolome suggests that the dipeptide's levels could also be subject to such variations. Research on the accumulation and diel fluctuations of specific dipeptides like this compound would provide more direct insights into their potential regulatory or storage roles in plant systems.
Marine Organism-Derived this compound and its Biological Significance
The dipeptide this compound has been identified as a component within larger bioactive peptides isolated from marine organisms. These marine-derived peptides have demonstrated various biological activities, suggesting potential functional roles.
For instance, a peptide containing the this compound sequence, this compound-Ala-His-Tyr, has been identified in the Japanese flounder (Palatichtys olivaceus) and reported to possess antioxidative activity nih.gov. Another antioxidant peptide derived from the marine algae Isochrysis zhanjiangensis includes the sequence Ser-Trp-Ile-Ser-Ser, which also contains the this compound motif maxapress.com. Furthermore, a peptide with anti-tumor activity, Lys-Arg-Asp-Leu-Gly-Phe-Val-Asp-Glu-Ile-Ser-Ala-His-Tyr, has been isolated from the marine fish Syngnathus schlegeli researchgate.net. This peptide also features the this compound sequence as part of its structure.
The following table summarizes some marine-derived peptides containing the this compound sequence and their reported biological activities based on the provided information:
| Source Organism | Peptide Sequence | Reported Biological Activity |
| Japanese flounder | This compound-Ala-His-Tyr | Antioxidative activity |
| Isochrysis zhanjiangensis | Ser-Trp-Ile-Ser-Ser | Antioxidant activity |
| Syngnathus schlegeli | Lys-Arg-Asp-Leu-Gly-Phe-Val-Asp-Glu-Ile-Ser-Ala-His-Tyr | Anti-tumor activity |
Biotechnological Applications and Research Tools Involving Ile Ser
Ile-Ser as a Building Block in Artificial Protein Design and Engineering
Amino acids serve as the fundamental building blocks for proteins and polypeptides britannica.comtechnologynetworks.comslideshare.netsigmaaldrich.com. The sequence of amino acids dictates the primary structure of a protein, which in turn influences its folding into secondary, tertiary, and sometimes quaternary structures, ultimately determining its function slideshare.net. Artificial protein design and engineering aim to create novel proteins with desired structures and functions or to modify existing ones researchgate.net. This involves manipulating amino acid sequences to achieve specific properties like enhanced stability, altered binding affinity, or novel enzymatic activity researchgate.net.
Integration of this compound into Peptide Libraries for High-Throughput Screening and Ligand Discovery
Peptide libraries are collections of diverse peptides used in high-throughput screening (HTS) to identify ligands that bind to specific targets, such as proteins or receptors tangobio.comnih.govmdpi.combmglabtech.com. This approach is a powerful tool in drug discovery and fundamental research for identifying potential therapeutic candidates or molecular probes tangobio.comnih.govbmglabtech.com. Peptide libraries can be generated through various methods, including phage display and solid-phase peptide synthesis bmglabtech.com.
The dipeptide this compound can be integrated into synthetic peptide libraries. By including this compound at specific positions or randomly throughout a library, researchers can explore the effect of this particular dipeptide on the binding affinity and specificity of the peptides within the library to a target molecule. HTS allows for the rapid screening of thousands or even millions of different peptides to identify those with the desired binding characteristics tangobio.comdrugtargetreview.com. The inclusion of diverse amino acid combinations, including dipeptides like this compound, increases the chemical space explored by the library, potentially leading to the discovery of novel ligands. Computational methods, such as high-throughput virtual screening, are also employed alongside experimental screening to predict binding affinities and prioritize peptides for synthesis and testing nih.govmdpi.com.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
